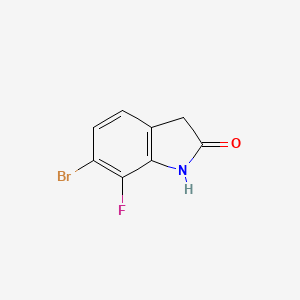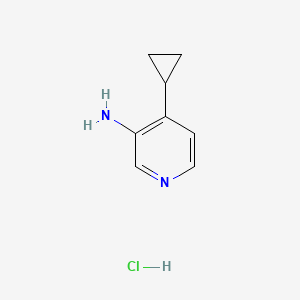
4-Cyclopropylpyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropylpyridin-3-amine hydrochloride is a bicyclic heterocycle with a pyridine ring fused to a cyclopropane group. It has a molecular weight of 170.64 g/mol .
Synthesis Analysis
The synthesis of amines like 4-Cyclopropylpyridin-3-amine hydrochloride can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide .Molecular Structure Analysis
The molecular structure of 4-Cyclopropylpyridin-3-amine hydrochloride is characterized by a pyridine ring fused to a cyclopropane group. The InChI code for this compound is 1S/C8H10N2.ClH/c9-8-5-10-4-3-7 (8)6-1-2-6;/h3-6H,1-2,9H2;1H .Applications De Recherche Scientifique
Copper-promoted N-cyclopropylation
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid has been demonstrated as an effective method for generating N-cyclopropyl derivatives. This reaction takes place in dichloroethane under an air atmosphere, utilizing Cu(OAc)2, 2,2'-bipyridine, and sodium carbonate or bicarbonate, yielding the corresponding derivatives in good to excellent yields. This method highlights the utility of cyclopropyl groups in modifying amines and anilines for various applications in medicinal chemistry and drug development (Bénard, Neuville, & Zhu, 2010).
Synthesis of Cyclometalated Complexes
Functionalized 2,2'-bipyridines have been used to prepare a series of cyclometalated Ir(III) complexes, demonstrating the role of cyclopropyl groups in the development of compounds with potential applications in photophysical and electrochemical fields. These complexes exhibit oxidation and luminescence properties, which are essential for their use in various scientific and industrial applications, including sensors and organic light-emitting diodes (Neve, Crispini, Campagna, & Serroni, 1999).
N-dealkylation by Horseradish Peroxidase
Investigations into the N-dealkylation of N-cyclopropylamine by horseradish peroxidase have provided insights into the metabolic fate of cyclopropyl groups. This research sheds light on the biochemical transformations involving cyclopropylamines, which could influence the design of more stable and effective drugs by understanding their metabolic pathways (Shaffer, Morton, & Hanzlik, 2001).
Direct N-cyclopropylation of Cyclic Amides and Azoles
A nonpyrophoric cyclopropylbismuth reagent has been developed for the direct N-cyclopropylation of cyclic amides, azoles, and other nitrogen-containing heterocycles. This methodology facilitates the modification of these compounds, potentially enhancing their biological activity or altering their physical properties for specific research applications (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
Copper-Catalyzed Chan-Lam Cyclopropylation
The scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate offers a strategic approach to synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method's adaptability to O- and N-cyclopropylation makes it invaluable for developing small molecules needed in medicinal chemistry, showcasing the versatility of cyclopropyl groups in drug synthesis and development (Derosa, O'Duill, Holcomb, Boulous, Patman, Wang, Tran-Dube, McAlpine, & Engle, 2018).
Safety And Hazards
The compound is classified under GHS07 and has a signal word of “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-cyclopropylpyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-5-10-4-3-7(8)6-1-2-6;/h3-6H,1-2,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRQZSBRILVXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylpyridin-3-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

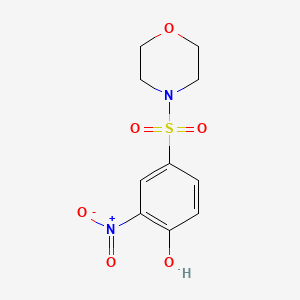
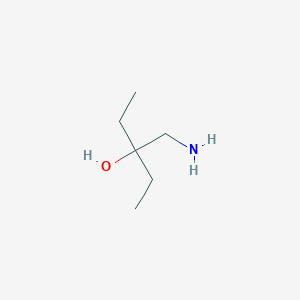
![N,2-Diphenyl[60]fulleropyrrolidine](/img/structure/B2570305.png)
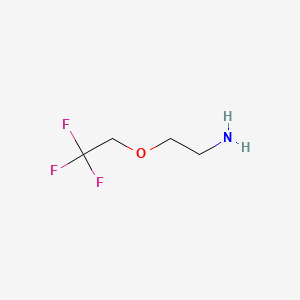
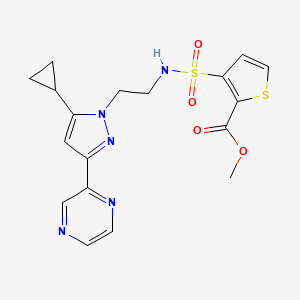
![methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2570311.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2570312.png)
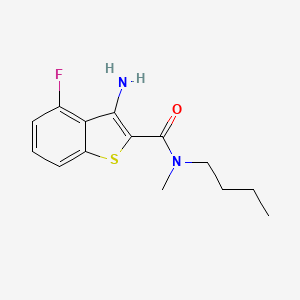
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2570316.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2570317.png)
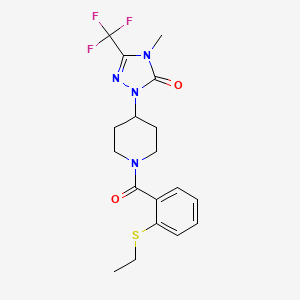
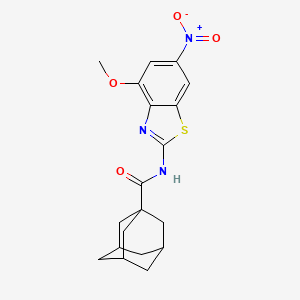
![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2570321.png)
